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Compound of Interest

Compound Name: (S,R)-S63845

Cat. No.: B8081686 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the selective

MCL1 inhibitor, (S,R)-S63845, to its human target, Myeloid Cell Leukemia 1 (MCL1). This

document details the quantitative binding data, the experimental methodologies used for its

determination, and the signaling pathway context of this interaction.

Quantitative Binding Affinity Data
(S,R)-S63845 is a potent and highly selective inhibitor of human MCL1.[1] Its binding affinity

has been characterized by multiple biophysical and biochemical assays, which consistently

demonstrate a high affinity for its target. The key binding parameters are summarized in the

table below.

Parameter Value Method Reference

Dissociation Constant

(Kd)
0.19 nM

Surface Plasmon

Resonance (SPR)
[1][2][3]

Inhibition Constant

(Ki)
< 1.2 nM Biochemical Assays [1]

Cellular IC50 (MCL1-

dependent cells)
< 0.1 µM to < 1 µM Cell Viability Assays
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(S,R)-S63845 exhibits remarkable selectivity for MCL1, with no significant binding to other

BCL-2 family members like BCL-2 or BCL-XL. This high affinity and selectivity are attributed to

its specific interaction with the BH3-binding groove of MCL1.

Experimental Protocols
The determination of the binding affinity of (S,R)-S63845 to human MCL1 relies on robust

biophysical techniques. Below are detailed methodologies for the key experiments cited.

Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions. The

following protocol outlines a typical SPR experiment for characterizing the binding of a small

molecule inhibitor like (S,R)-S63845 to a protein target.

Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (Kd) of the

(S,R)-S63845 and human MCL1 interaction.

Materials:

SPR instrument (e.g., Biacore)

Sensor chip (e.g., CM5)

Recombinant human MCL1 protein

(S,R)-S63845

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

Running buffer (e.g., HBS-EP+)

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

Protein Immobilization:

Equilibrate the sensor chip with running buffer.
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Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and

NHS.

Inject the recombinant human MCL1 protein diluted in immobilization buffer. The protein

will covalently bind to the activated surface.

Deactivate any remaining active esters by injecting ethanolamine.

A reference flow cell should be prepared similarly but without the protein to subtract non-

specific binding.

Binding Analysis:

Prepare a series of dilutions of (S,R)-S63845 in running buffer.

Inject the different concentrations of (S,R)-S63845 over the sensor surface at a constant

flow rate. This is the association phase.

After the association phase, flow running buffer over the surface to monitor the

dissociation of the inhibitor. This is the dissociation phase.

Between each concentration, regenerate the sensor surface using a suitable regeneration

solution to remove the bound inhibitor.

Data Analysis:

The sensorgrams (plots of response units vs. time) are corrected for non-specific binding

by subtracting the signal from the reference flow cell.

The association and dissociation rates (ka and kd) are determined by fitting the data to a

suitable binding model (e.g., 1:1 Langmuir binding).

The dissociation constant (Kd) is calculated as the ratio of kd to ka.

Fluorescence Polarization (FP) Assay
FP is a solution-based technique that measures the change in the polarization of fluorescent

light emitted from a fluorescently labeled molecule upon binding to a larger partner.
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Objective: To determine the inhibition constant (Ki) of (S,R)-S63845 for the MCL1 interaction in

a competitive binding format.

Materials:

Fluorescence polarization plate reader

Black, low-binding microplates

Recombinant human MCL1 protein

Fluorescently labeled BH3 peptide (tracer) that binds to MCL1

(S,R)-S63845

Assay buffer (e.g., PBS with 0.01% Tween-20)

Procedure:

Assay Setup:

In a microplate, add a fixed concentration of the fluorescently labeled BH3 peptide and

recombinant human MCL1 protein. The protein concentration should be in the range of the

Kd of the tracer-protein interaction.

Prepare a serial dilution of (S,R)-S63845.

Add the different concentrations of (S,R)-S63845 to the wells containing the protein and

tracer.

Include control wells with only the tracer (for minimum polarization) and wells with the

tracer and protein but no inhibitor (for maximum polarization).

Incubation and Measurement:

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
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Measure the fluorescence polarization of each well using a plate reader with appropriate

excitation and emission filters.

Data Analysis:

The polarization values are plotted against the logarithm of the inhibitor concentration.

The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which

is the concentration of the inhibitor that displaces 50% of the bound tracer.

The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which

takes into account the concentration of the tracer and its Kd for the protein.

Signaling Pathway and Experimental Workflow
Visualizations
The following diagrams illustrate the MCL1 signaling pathway in apoptosis and a typical

experimental workflow for assessing the on-target activity of (S,R)-S63845.
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Caption: MCL1-Mediated Apoptosis Pathway and Inhibition by (S,R)-S63845.
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Caption: Experimental Workflow for Characterizing (S,R)-S63845 Activity.
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Conclusion
(S,R)-S63845 is a highly potent and selective small molecule inhibitor of human MCL1, binding

with sub-nanomolar affinity. The robust biophysical and biochemical data, obtained through

well-defined experimental protocols such as SPR and FP, confirm its on-target activity. By

disrupting the MCL1-mediated sequestration of pro-apoptotic proteins BAK and BAX, (S,R)-
S63845 effectively induces the intrinsic apoptotic pathway in MCL1-dependent cancer cells.

This makes it a valuable tool for research and a promising candidate for further drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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